molecular formula C7H16ClNO2 B2400059 3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride CAS No. 1781901-51-6

3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride

Cat. No.: B2400059
CAS No.: 1781901-51-6
M. Wt: 181.66
InChI Key: ABIBAEMPBKSDGE-OGFXRTJISA-N
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Description

“3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be obtained from the reduction of 3-hydroxypyridine . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Mechanism of Action

While the specific mechanism of action for “3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride” is not mentioned in the retrieved papers, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and “3-(2-Hydroxyethyl)piperidin-3-ol hydrochloride” could potentially be a subject of future studies.

Properties

IUPAC Name

(3R)-3-(2-hydroxyethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-5-3-7(10)2-1-4-8-6-7;/h8-10H,1-6H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIBAEMPBKSDGE-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CNC1)(CCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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